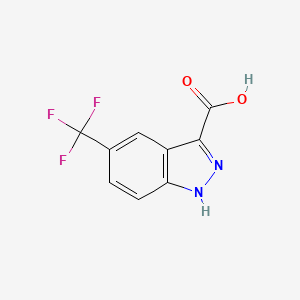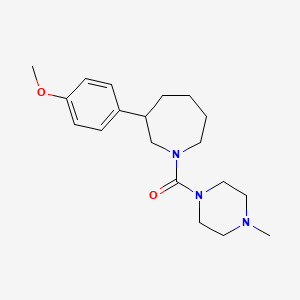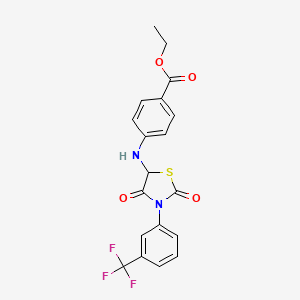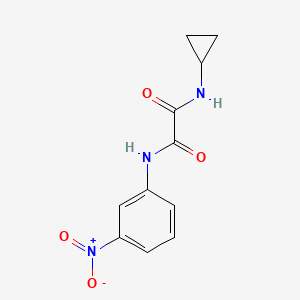![molecular formula C25H17Cl2F3N2O3 B2512785 [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate CAS No. 318289-42-8](/img/structure/B2512785.png)
[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound {1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methanol has a CAS Number of 318247-68-6 and a molecular weight of 348.32 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H15F3N2O2/c1-23-17 (25-14-9-5-8-13 (10-14)18 (19,20)21)15 (11-24)16 (22-23)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3 . This code provides a detailed description of the molecule’s structure.
Applications De Recherche Scientifique
Hydrogen Bonding and Molecular Structure
- A study by Trilleras et al. (2005) discusses molecules like 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate, emphasizing their hydrogen-bonded chain formations and crystal structures (Trilleras et al., 2005).
Herbicidal Activity
- Sherman et al. (1991) investigated pyrazole phenyl ether herbicides, closely related to the compound , for their herbicidal activity and ability to inhibit protoporphyrinogen oxidase, a key enzyme in plants (Sherman et al., 1991).
Synthesis of Biologically Active Derivatives
- Kibardina et al. (2014) developed a method for synthesizing biologically active derivatives involving pyrazole, which could be applicable to the synthesis of derivatives of 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate (Kibardina et al., 2014).
Intermediate in Synthesis of Bioactive Compounds
- Liu et al. (2017) synthesized 3-phenyl-1H-pyrazole derivatives, which are key intermediates in creating various biologically active compounds, a process that could be relevant for 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate (Liu et al., 2017).
Antihyperglycemic Agents
- Kees et al. (1996) described the synthesis and antidiabetic characterization of pyrazolone derivatives, indicating potential medical applications for related compounds (Kees et al., 1996).
Annular Tautomerism Study
- Cornago et al. (2009) explored the tautomerism of NH-pyrazoles, which is relevant for understanding the chemical behavior of similar compounds (Cornago et al., 2009).
Potential Antimicrobial Agents
- Bhat et al. (2016) synthesized and characterized new triazolyl pyrazole derivatives, demonstrating potential antimicrobial activities, which could be analogous for related compounds like 1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate (Bhat et al., 2016).
Chlorine-Methyl Exchange Rule in Isomorphous Structures
- Swamy et al. (2013) discussed isomorphous structures obeying the chlorine-methyl exchange rule, which is relevant for understanding the structural behavior of similar compounds (Swamy et al., 2013).
Corrosion Inhibition
- Wang et al. (2006) conducted a DFT study on bipyrazole derivatives, assessing their potential as corrosion inhibitors, a property that might extend to similar compounds (Wang et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17Cl2F3N2O3/c1-32-23(35-18-9-5-8-17(13-18)25(28,29)30)19(22(31-32)15-6-3-2-4-7-15)14-34-24(33)16-10-11-20(26)21(27)12-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIZBTZCHOYYTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=CC(=C(C=C3)Cl)Cl)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17Cl2F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2512703.png)

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2512706.png)
![N1-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide](/img/structure/B2512707.png)
![2-Methyl-3-{[(pyridin-4-yl)methyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2512708.png)
![1-[2,4-Bis(difluoromethoxy)phenyl]ethan-1-one](/img/structure/B2512709.png)
![2-(1-chloroethyl)-5-(furan-2-yl)-1H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2512712.png)
![[(1S,3R)-3-aminocyclohexyl]methanol;hydrochloride](/img/structure/B2512713.png)



![N-((Z)-2-(4-chlorophenyl)-1-{[(4-pyridinylmethyl)amino]carbonyl}ethenyl)-4-methylbenzamide](/img/structure/B2512724.png)
